molecular formula C14H9F3N6OS B12703781 (1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, (2-(2-(2-(trifluoromethyl)phenyl)ethyl)- CAS No. 141421-44-5

(1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, (2-(2-(2-(trifluoromethyl)phenyl)ethyl)-

Cat. No.: B12703781
CAS No.: 141421-44-5
M. Wt: 366.32 g/mol
InChI Key: PORVWJCATLTNHZ-UHFFFAOYSA-N
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Description

(1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, (2-(2-(2-(trifluoromethyl)phenyl)ethyl)- is a complex heterocyclic compound It is characterized by the presence of multiple nitrogen and sulfur atoms within its fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, (2-(2-(2-(trifluoromethyl)phenyl)ethyl)- typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include cyclization reactions that form the fused ring system. Reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, (2-(2-(2-(trifluoromethyl)phenyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, (2-(2-(2-(trifluoromethyl)phenyl)ethyl)- has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, (2-(2-(2-(trifluoromethyl)phenyl)ethyl)- involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. For example, it may inhibit enzyme activity or modulate receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1,2,4)Triazolo(3,4-b)-1,3,4-thiadiazine Derivatives: These compounds share a similar fused ring structure and exhibit comparable chemical properties.

    (1,3,4)Thiadiazine Derivatives: These compounds also contain a thiadiazine ring and are used in similar applications.

Uniqueness

(1,3,4)Thiadiazolo(3,2-a)-1,2,3-triazolo(4,5-d)pyrimidin-9(1H)-one, (2-(2-(2-(trifluoromethyl)phenyl)ethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

141421-44-5

Molecular Formula

C14H9F3N6OS

Molecular Weight

366.32 g/mol

IUPAC Name

11-[2-[2-(trifluoromethyl)phenyl]ethyl]-10-thia-1,4,5,6,8,12-hexazatricyclo[7.3.0.03,7]dodeca-3,6,8,11-tetraen-2-one

InChI

InChI=1S/C14H9F3N6OS/c15-14(16,17)8-4-2-1-3-7(8)5-6-9-21-23-12(24)10-11(20-22-19-10)18-13(23)25-9/h1-4H,5-6H2,(H,19,20,22)

InChI Key

PORVWJCATLTNHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC2=NN3C(=O)C4=NNN=C4N=C3S2)C(F)(F)F

Origin of Product

United States

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